silane CAS No. 648435-56-7](/img/structure/B12605723.png)
[6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: is an organosilicon compound characterized by the presence of a methoxyphenyl group, a hex-1-ene chain, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane typically involves the coupling of a methoxyphenyl derivative with a hex-1-ene-3,5-diyn-1-yl precursor, followed by the introduction of the trimethylsilyl group. Common reagents used in this synthesis include palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the alkyne groups would produce alkenes or alkanes.
科学的研究の応用
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as increased thermal stability or unique electronic characteristics.
作用機序
The mechanism by which 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with enzymes or receptors that recognize its unique structural motifs. The presence of the trimethylsilyl group may also influence its reactivity and binding properties.
類似化合物との比較
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: can be compared with other organosilicon compounds, such as:
- 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane
- 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane
These similar compounds differ in the number and type of substituents on the silicon atom. The trimethylsilyl group in 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane provides unique steric and electronic properties, making it distinct from its analogs.
特性
CAS番号 |
648435-56-7 |
|---|---|
分子式 |
C16H18OSi |
分子量 |
254.40 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)hex-1-en-3,5-diynyl-trimethylsilane |
InChI |
InChI=1S/C16H18OSi/c1-17-16-12-10-15(11-13-16)9-7-5-6-8-14-18(2,3)4/h8,10-14H,1-4H3 |
InChIキー |
YLGKPHIXZVIDRT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C#CC#CC=C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



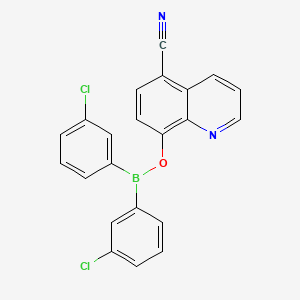
![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
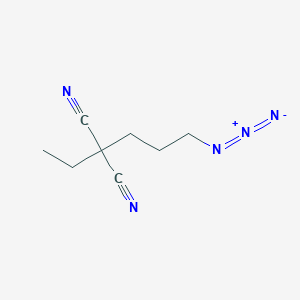
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
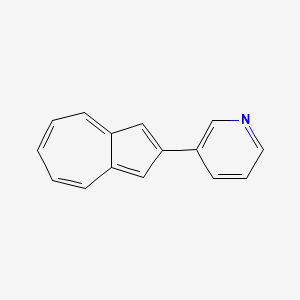
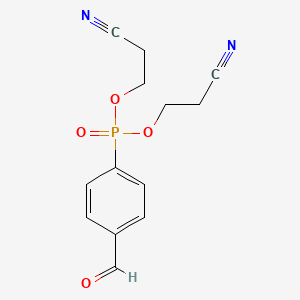
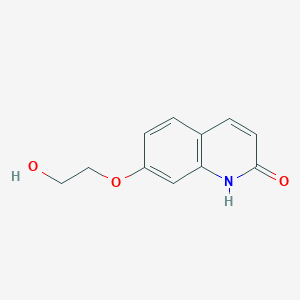

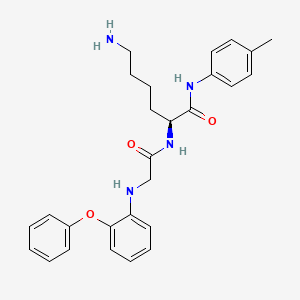

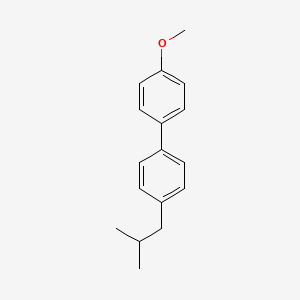
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)
